
Hydroxychlordene
Descripción general
Descripción
It is a derivative of chlordene, a component of the pesticide chlordaneThis compound is of interest due to its environmental persistence and potential biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydroxychlordene can be synthesized through the biotransformation of heptachlor by soil bacteria. This process involves the hydroxylation of heptachlor at the C1 position, resulting in the formation of this compound. The reaction conditions typically involve the use of specific bacterial strains capable of degrading heptachlor under aerobic conditions .
Industrial Production Methods: Industrial production of this compound is not common due to its primary role as a metabolite rather than a commercially valuable compound. its production can be facilitated through microbial treatment of heptachlor-contaminated soils, utilizing bacteria or fungi that can metabolize heptachlor into this compound .
Análisis De Reacciones Químicas
Types of Reactions: Hydroxychlordene undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form epoxides.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize this compound to its epoxide form.
Reduction: Reducing agents like sodium borohydride can be employed, although this is less typical.
Substitution: Nucleophilic reagents can facilitate substitution reactions, often under basic conditions.
Major Products Formed:
Epoxides: Formed through oxidation reactions.
Dechlorinated Products: Resulting from substitution reactions.
Hydroxy Derivatives: Produced through further hydroxylation.
Aplicaciones Científicas De Investigación
Hydroxychlordene has several scientific research applications, including:
Environmental Chemistry: Studying the degradation pathways of organochlorine pesticides.
Bioremediation: Utilizing bacteria and fungi to degrade heptachlor and its metabolites in contaminated soils.
Toxicology: Investigating the toxic effects of this compound and its role in the persistence of organochlorine pesticides in the environment
Mecanismo De Acción
The mechanism of action of hydroxychlordene involves its interaction with biological systems, primarily through its role as a metabolite of heptachlor. This compound can undergo further metabolic transformations, leading to the formation of less toxic compounds. The molecular targets and pathways involved include:
Hydroxylation: Conversion of heptachlor to this compound by bacterial enzymes.
Epoxidation: Formation of epoxides through oxidation reactions.
Dechlorination: Removal of chlorine atoms through microbial activity
Comparación Con Compuestos Similares
Hydroxychlordene is similar to other organochlorine compounds such as:
Heptachlor: The parent compound from which this compound is derived.
Chlordane: A related pesticide with similar chemical structure.
Heptachlor Epoxide: Another metabolite of heptachlor, formed through epoxidation.
Uniqueness: this compound is unique due to its specific formation pathway and its role as an intermediate in the degradation of heptachlor. Unlike heptachlor epoxide, which is more persistent and toxic, this compound can be further metabolized into less harmful products .
Actividad Biológica
Hydroxychlordene, a derivative of chlordane, is an organochlorine compound that has garnered attention due to its biological activity and potential health implications. This article reviews the biological activity of this compound, focusing on its toxicokinetics, metabolic pathways, and associated health risks, supported by case studies and research findings.
Toxicokinetics
This compound is primarily formed through the metabolic transformation of chlordane. The absorption and metabolism of this compound have been studied extensively in various animal models. In one study, the application of radiolabeled chlordane on the skin of monkeys showed that only 4.2% was absorbed after 24 hours . This low absorption rate indicates that while this compound can be metabolized from chlordane, its systemic availability may be limited.
The half-lives of chlordane and its metabolites vary significantly. For instance, the half-life for cis-chlordane is approximately 5.92 days, while nonachlor can persist for over 54 days . This persistence suggests that this compound may accumulate in biological systems, leading to prolonged exposure effects.
Metabolic Pathways
The metabolism of this compound involves several enzymatic pathways. The primary metabolic route begins with hydroxylation at position three of the molecule to form 3-hydroxychlordane, mediated by the microsomal mixed-function oxidase (MFO) system. Subsequent dehydration leads to the formation of 1,2-dichlorochlordene and other metabolites such as oxychlordane .
Another significant pathway involves dehydrochlorination to produce heptachlor, which can further metabolize into various hydroxylated derivatives. These metabolic processes are crucial for understanding how this compound behaves in biological systems and its potential toxicity .
Health Effects and Case Studies
The health implications of this compound exposure have been a subject of research due to its association with various cancers. Several studies have indicated a link between chlordane exposure (and by extension its metabolites like this compound) and increased risks of non-Hodgkin lymphoma and other cancers.
- Non-Hodgkin Lymphoma : A case-control study reported a consistent but modest increase in non-Hodgkin lymphoma risk among individuals exposed to chlordane .
- Lung Cancer : Research involving pesticide applicators indicated elevated mortality rates from lung cancer associated with chlordane exposure, although confidence intervals were not provided to confirm statistical significance .
- Prostate Cancer : Among Hispanic farm workers potentially exposed to heptachlor (a compound related to this compound), an increased risk of prostate cancer was observed .
Summary Table of Biological Activity
Parameter | Observation |
---|---|
Absorption Rate | 4.2% from dermal exposure in monkeys |
Half-Life | 5.92 days (cis-chlordane), up to 54 days (nonachlor) |
Metabolic Pathways | Hydroxylation to form 3-hydroxychlordane; dehydrochlorination to heptachlor |
Cancer Associations | Increased risk of non-Hodgkin lymphoma and lung cancer among exposed populations |
Q & A
Basic Research Questions
Q. What are the most reliable analytical methods for determining Hydroxychlordene in biological samples?
- Methodological Answer : this compound detection in biological matrices (e.g., plasma, urine) typically employs high-performance liquid chromatography (HPLC) coupled with UV-Vis spectrophotometry or mass spectrometry (MS). For instance, reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer) optimizes separation, while MS provides high specificity for metabolite identification. Validation parameters (linearity, LOD/LOQ, recovery rates) must adhere to pharmacopeial standards (e.g., British Pharmacopoeia) .
Q. How can researchers optimize the synthesis of this compound for purity and yield?
- Methodological Answer : Synthesis optimization requires iterative testing of reaction conditions (temperature, catalyst, solvent polarity). For example, replacing traditional acid-catalyzed cyclization with microwave-assisted synthesis reduces side products. Post-synthesis purification via column chromatography (silica gel) or recrystallization should be paired with NMR and IR spectroscopy to confirm structural integrity and purity (>95%) .
Q. What experimental protocols are recommended for assessing this compound’s stability under varying pH conditions?
- Methodological Answer : Accelerated stability studies involve incubating this compound in buffers (pH 1–10) at 37°C. Samples are analyzed at intervals using HPLC to quantify degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions. Document deviations in degradation pathways (e.g., hydrolysis vs. oxidation) using mass spectral fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic data across species?
- Methodological Answer : Discrepancies in bioavailability or half-life data may arise from interspecies metabolic differences. A systematic review (PRISMA guidelines) should meta-analyze existing studies, prioritizing those with robust methodologies (e.g., radiolabeled tracer techniques). In vitro hepatic microsome assays can identify species-specific cytochrome P450 interactions, while physiologically based pharmacokinetic (PBPK) modeling reconciles in vitro-in vivo extrapolation (IVIVE) gaps .
Q. What methodologies enable the detection of novel this compound metabolites in non-targeted metabolomic studies?
- Methodological Answer : Untargeted metabolomics using high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) captures unknown metabolites. Post-acquisition, computational tools (e.g., XCMS Online, MetFrag) align MS/MS spectra with fragmentation libraries. Isotopic labeling (e.g., ¹³C) or stable isotope tracing in cell cultures can distinguish endogenous compounds from this compound-derived metabolites .
Q. How should researchers design experiments to evaluate this compound’s role in modulating autophagy pathways?
- Methodological Answer : Use CRISPR-edited cell lines (e.g., ATG5/7 knockouts) to isolate this compound’s autophagy-specific effects. Quantify autophagic flux via LC3-II/LC3-I ratio (Western blot) or fluorescent GFP-LC3 puncta assays. Include positive/negative controls (e.g., rapamycin, chloroquine) and validate findings with lysosomal inhibitors (bafilomycin A1). Statistical power analysis ensures adequate sample size to address biological variability .
Q. What strategies mitigate bias in retrospective studies analyzing this compound’s therapeutic efficacy?
- Methodological Answer : Retrospective cohort studies require rigorous adjustment for confounders (e.g., age, comorbidities) using propensity score matching or multivariable regression. Sensitivity analyses (e.g., E-value estimation) assess unmeasured confounding. Cross-validate results with prospective randomized trials, ensuring blinding and placebo controls. Transparent reporting via CONSORT or STROBE checklists is critical .
Q. Data Analysis and Validation
Q. How should researchers address uncertainties in this compound’s dose-response relationships?
- Methodological Answer : Employ Bayesian hierarchical models to account for inter-study variability. Dose-response curves (4-parameter logistic models) should integrate data from multiple assays (e.g., cell viability, enzyme inhibition). Report 95% confidence intervals and use Akaike information criterion (AIC) to compare model fits. Replicate findings in independent labs to confirm reproducibility .
Q. What statistical approaches are optimal for analyzing time-series data in this compound toxicity studies?
- Methodological Answer : Mixed-effects models (e.g., linear or nonlinear) handle repeated-measures data, adjusting for autocorrelation and random inter-individual variability. Kaplan-Meier survival analysis with log-rank tests evaluates time-to-event outcomes (e.g., hepatotoxicity onset). Bootstrap resampling (1,000 iterations) strengthens reliability in small-sample studies .
Q. Literature and Reproducibility
Q. How can researchers ensure comprehensive literature reviews on this compound’s mechanisms of action?
- Methodological Answer :
Conduct scoping reviews (Arksey & O’Malley framework) across PubMed, Embase, and Web of Science using MeSH terms (e.g., "this compound/pharmacokinetics"). Screen references via PRISMA flow diagrams and use citation chaining (backward/forward searches). Prioritize primary sources with detailed experimental protocols and avoid over-reliance on review articles .
Q. What steps validate the reproducibility of this compound’s reported spectroscopic data?
- Methodological Answer :
Replicate NMR (¹H, ¹³C) and IR spectra using identical instrumentation parameters (e.g., 500 MHz, CDCl3 solvent). Compare chemical shifts with published data (δ ± 0.1 ppm acceptable). For novel compounds, deposit raw spectral data in repositories (e.g., ChemSpider) and provide acquisition details in supplementary materials .
Q. Ethical and Methodological Compliance
Q. How should researchers address ethical considerations in this compound studies involving human subjects?
- Methodological Answer :
Obtain IRB approval and document informed consent protocols. For pharmacokinetic trials, ensure blinding, randomization, and Data Safety Monitoring Boards (DSMBs). Publish de-identified datasets in repositories (e.g., Dryad) with metadata on participant demographics and exclusion criteria .
Propiedades
IUPAC Name |
(1R,2S,3S,6S,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H/t3-,4-,5-,8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCIPIEEBVRNY-LDSHLKOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H]2[C@H]1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030921 | |
Record name | Hydroxychlordene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24009-05-0 | |
Record name | Hydroxychlordene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024009050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxychlordene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYCHLORDENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S17V1MYAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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